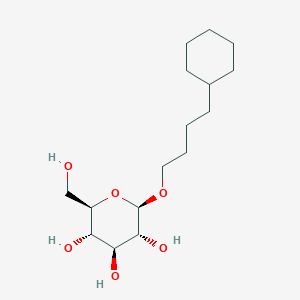
4-Cyclohexylbutyl-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylbutyl-b-D-glucopyranoside is a maltose-based detergent commonly used in biochemical and biophysical research. This compound is particularly effective in solubilizing and purifying membrane proteins, making it a valuable tool in the study of protein structures and functions .
Mechanism of Action
Target of Action
4-Cyclohexylbutyl-beta-d-glucopyranoside, also known as Cymal-4, is primarily targeted towards membrane proteins . These proteins play a crucial role in various cellular processes, including signal transduction, transport of molecules, and cell adhesion .
Mode of Action
As a maltose-based detergent, Cymal-4 interacts with membrane proteins by solubilizing and purifying them . This interaction aids in the extraction of these proteins from the membrane, allowing for further study and analysis .
Biochemical Pathways
The exact biochemical pathways affected by Cymal-4 are dependent on the specific membrane proteins it interacts with. Given the broad role of membrane proteins, the impact could span multiple pathways, including signal transduction pathways, ion channels, and transporters .
Result of Action
The primary result of Cymal-4’s action is the solubilization and purification of membrane proteins . This allows for the isolation of these proteins, facilitating their study and understanding. The specific molecular and cellular effects would depend on the particular proteins being targeted.
Action Environment
The action of Cymal-4 can be influenced by environmental factors. For instance, it’s recommended to store the compound at room temperature . Additionally, acidic solutions should be avoided , suggesting that the pH of the environment could impact its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylbutyl-b-D-glucopyranoside typically involves the glycosylation of a cyclohexylbutanol derivative with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylbutyl-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucopyranoside moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; often carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Cyclohexylbutyl-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for the solubilization and purification of membrane proteins, aiding in structural and functional studies.
Medicine: Employed in drug formulation and delivery systems.
Industry: Utilized in the production of detergents and cleaning agents.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexylbutyl-beta-d-maltopyranoside
- 4-Cyclohexylbutyl-beta-d-lactopyranoside
- 4-Cyclohexylbutyl-beta-d-galactopyranoside
Uniqueness
4-Cyclohexylbutyl-b-D-glucopyranoside is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in solubilizing membrane proteins without denaturing them. This balance is not as optimal in similar compounds, which may either be too hydrophobic or too hydrophilic .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPARHKVNAJBDB-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


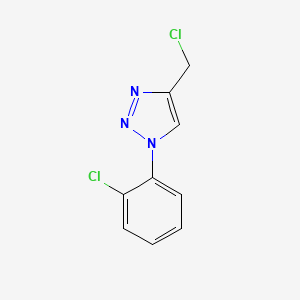
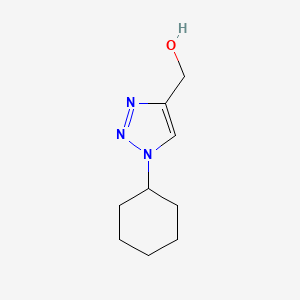
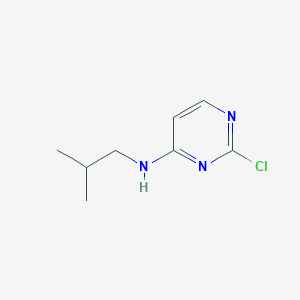
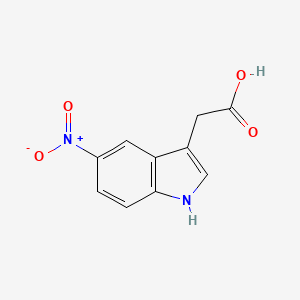
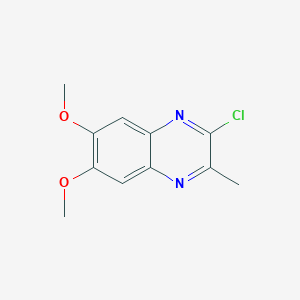
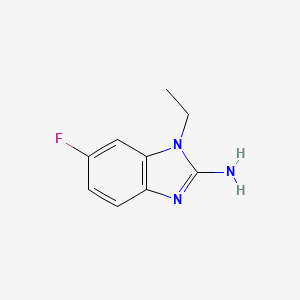
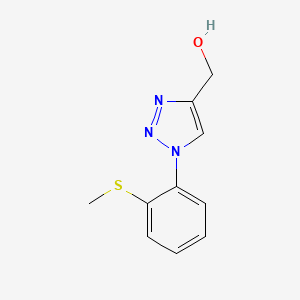
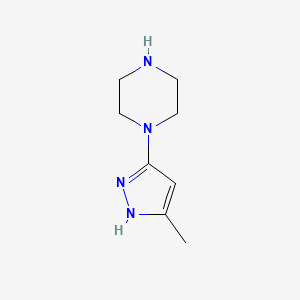
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)
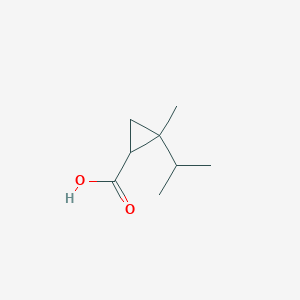
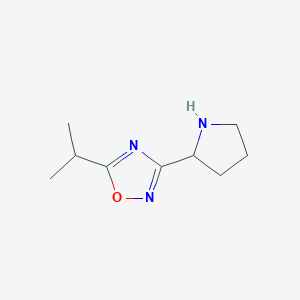
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)
